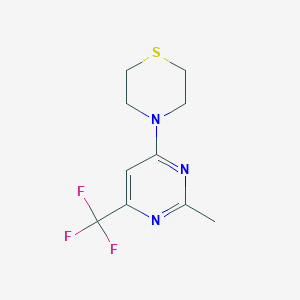![molecular formula C20H15F3N4OS B2966415 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 671199-43-2](/img/structure/B2966415.png)
2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its DNA intercalation activities as an anticancer agent . The compound has shown promising results in molecular docking studies and in vitro testing against HepG2, HCT-116, and MCF-7 cells .
Synthesis Analysis
The synthesis of similar compounds involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and easy to operate . It’s also been noted that the thiol substrate could promote the dehydroaromatization step .Molecular Structure Analysis
The molecular structure of this compound was established by NMR and MS analysis . It’s a complex structure that includes a [1,2,4]triazolo[4,3-a]quinolin-1-yl moiety, a thio group, and a 3-(trifluoromethyl)phenyl group .Chemical Reactions Analysis
The compound has been evaluated for its DNA intercalation activities . It potently intercalates DNA, which is a key mechanism of action for many anticancer drugs .科学的研究の応用
Synthesis and Derivative Formation
- The synthesis of related compounds involves reactions that yield amino acid derivatives linked to triazoloquinoxaline moieties, exploring the chemical versatility and synthetic pathways of these compounds (Fathalla, 2015). Similarly, quinazolinium betaines have been prepared, demonstrating the compound's foundational role in developing derivatives with potential pharmacological properties (Crabb et al., 1999).
Biological Activities
- Research has been conducted on derivatives showing positive inotropic activity, suggesting their potential use in treating heart conditions by enhancing cardiac muscle contraction (Zhang et al., 2008). Another study synthesized triazole derivatives bearing a quinoline ring, evaluating them for antimicrobial activity, pointing towards their potential in combating microbial infections (Yurttaş et al., 2020).
Anticancer Activity
- Urea derivatives derived from dihydro-triazoloquinoline have been studied for their anticancer activity, indicating the compound's application in cancer research and potential therapeutic uses (Reddy et al., 2015).
Pharmacological Investigation
- Novel 1,2,4-triazolo[4,3-a]quinazolin-5-ones have been synthesized and investigated as potential H1-antihistaminic agents, exploring their use in allergy treatment and indicating the broad pharmacological potential of compounds within this chemical family (Alagarsamy et al., 2008).
Anticonvulsant Properties
- The anticonvulsant evaluation of novel quinoxaline derivatives, suggesting their potential utility in treating seizures and contributing to the development of new anticonvulsant drugs (Alswah et al., 2013).
作用機序
Target of Action
The primary target of 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
This could potentially lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their in silico admet profiles , suggesting that similar studies may be applicable for this compound.
Result of Action
The result of the compound’s action is likely to be cell death, given its DNA intercalation activity . By disrupting DNA structure and interfering with replication and transcription, the compound could induce cell cycle arrest and apoptosis .
将来の方向性
The compound has shown promising results in preliminary studies, but more research is needed to fully understand its potential as an anticancer drug . Future research could focus on optimizing the compound’s structure to increase its potency and selectivity for cancer cells . Additionally, further in vivo studies would be needed to assess the compound’s safety and efficacy in a living organism .
特性
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS/c1-12-9-13-5-2-3-8-16(13)27-18(12)25-26-19(27)29-11-17(28)24-15-7-4-6-14(10-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHDGMVBZEXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
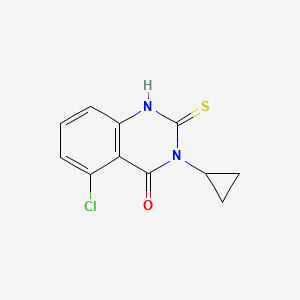
![5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2966336.png)
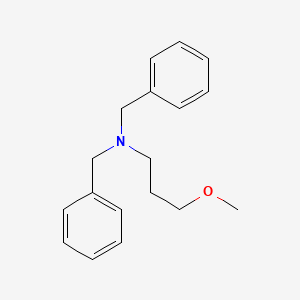
![N-[2-[2-(Ethoxymethyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2966338.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)


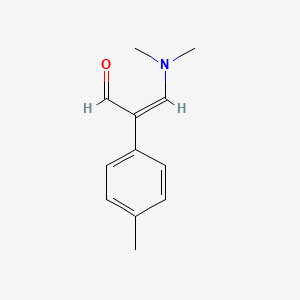
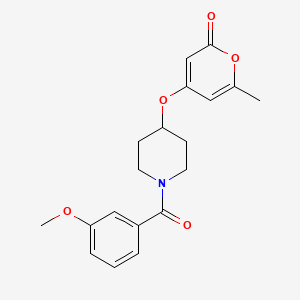
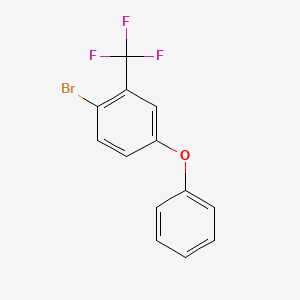
![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2966350.png)
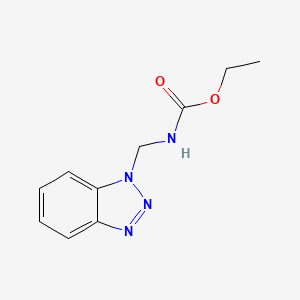
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2966353.png)
